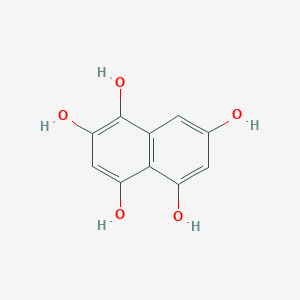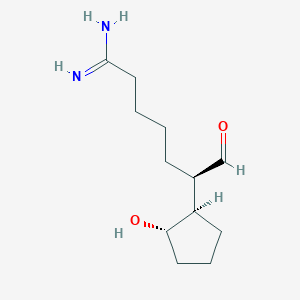
17-Methyl-17-Alpha-Dihydroequilenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
17-METHYL-17-ALPHA-DIHYDROEQUILENIN undergoes various chemical reactions typical of steroidal estrogens. These include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17-METHYL-17-ALPHA-DIHYDROEQUILENIN has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal estrogens.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and other estrogen-related treatments.
Industry: Used in the production of pharmaceutical formulations containing estrogens
Mechanism of Action
The mechanism of action of 17-METHYL-17-ALPHA-DIHYDROEQUILENIN involves its interaction with estrogen receptors, particularly estrogen receptor alpha. Upon binding to these receptors, the compound can modulate the expression of estrogen-responsive genes, leading to various physiological effects. The molecular targets and pathways involved include the activation of nuclear receptor coactivator 2 and other downstream signaling pathways .
Comparison with Similar Compounds
17-METHYL-17-ALPHA-DIHYDROEQUILENIN is unique in its specific methylation at the 17th position, which distinguishes it from other similar compounds such as:
Equilin: A naturally occurring estrogen found in horses.
Equilenin: Another naturally occurring estrogen with a similar structure.
17-alpha-estradiol: A naturally occurring estrogen with a hydroxyl group at the 17th position. The uniqueness of this compound lies in its synthetic origin and specific structural modifications that confer distinct biological activities.
Properties
CAS No. |
1011733-40-6 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(13S,14S,17R)-13,17-dimethyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3-6,11,17,20-21H,7-10H2,1-2H3/t17-,18-,19+/m0/s1 |
InChI Key |
FQMQOMRDADWGJJ-GBESFXJTSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@]2(C)O)C=CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2(C)O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10758685.png)


![1-ethyl-N-(phenylmethyl)-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10758729.png)
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Phenylurea](/img/structure/B10758740.png)
![1-[(2r)-2-Aminobutanoyl]-N-(3-Chlorobenzyl)-L-Prolinamide](/img/structure/B10758752.png)
![5-(4'-Amino-1'-ethyl-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazoline]-1-ylcarbonyl)picolinonitrile](/img/structure/B10758755.png)
![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)

![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)

![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)
![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)
